Febrifugine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

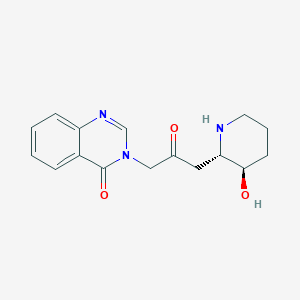

Febrifugine is a member of quinazolines.

Scientific Research Applications

Anti-Malarial Activity

Mechanism of Action

Febrifugine exhibits potent anti-malarial properties by impairing the formation of hemozoin, a crucial component for the maturation of Plasmodium falciparum parasites during the trophozoite stage. This mechanism is significant as it leads to rapid effects without inducing drug resistance, a common issue with many current anti-malarial drugs .

Clinical Implications

Despite its efficacy, this compound's clinical use has been limited due to severe hepatotoxicity. Research efforts have focused on synthesizing derivatives that retain anti-malarial activity while minimizing toxicity. For instance, various analogues have been developed that demonstrate comparable or superior efficacy against malaria with reduced side effects .

Cancer Therapy

Halofuginone and Other Derivatives

Halofuginone, a derivative of this compound, has shown promise in inhibiting Th17-driven autoimmunity and exhibiting anti-tumor effects by functioning as focal adhesion kinase inhibitors. This compound has progressed to phase 2 clinical trials for its potential in treating cancer and fibrotic diseases .

Mechanism of Action

Halofuginone activates the amino acid response pathway by inhibiting prolyl-tRNA synthetase activity. This action leads to reduced differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases and cancers .

Anti-Inflammatory Applications

This compound derivatives have been investigated for their potential in treating inflammatory diseases. The compounds modulate stress response pathways that are critical in cellular metabolism, providing therapeutic benefits in managing inflammation .

Anticoccidial Activity

Recent studies have synthesized novel this compound derivatives to evaluate their anticoccidial activity against Eimeria tenella, a parasite affecting poultry. Several compounds demonstrated significant inhibition rates and lower cytotoxicity compared to this compound itself, indicating their potential as effective treatments in veterinary medicine .

Pharmacokinetics and Bioavailability

Research has established methods to study the pharmacokinetics of this compound in animal models. A recent study reported an oral bioavailability of approximately 45.8% in rats, providing insights into its absorption and distribution characteristics which are crucial for developing effective dosing regimens .

Summary Table: Applications of this compound

| Application | Mechanism of Action | Clinical Implications |

|---|---|---|

| Anti-Malarial | Impairment of hemozoin formation | Limited by hepatotoxicity; focus on derivatives |

| Cancer Therapy | Inhibition of prolyl-tRNA synthetase | Halofuginone in phase 2 trials |

| Anti-Inflammatory | Modulation of stress response pathways | Potential therapeutic benefits |

| Anticoccidial | Inhibition of Eimeria tenella proliferation | Effective treatments for poultry |

| Pharmacokinetics | Oral bioavailability of 45.8% | Insights into dosing regimens |

Q & A

Basic Research Questions

Q. How can researchers ensure febrifugine’s stability during experimental handling?

this compound degrades under alkaline conditions, high temperatures (>40°C), and in solvents like water or methanol. To preserve integrity:

- Store at -20°C in inert organic solvents (e.g., DMSO) .

- Avoid aqueous solutions for >24 hours; use pH 3–7 buffers for short-term stability .

- Monitor degradation products (e.g., isothis compound) via HPLC under controlled conditions (20°C, pH 7.2) .

Q. What are the initial steps in synthesizing this compound, and what challenges arise?

Key reactions include:

- Niementowski reaction to form the quinazolinone core .

- Asymmetric allylation of N,O-acetals for stereocontrol (e.g., BF3·OEt2-mediated reactions) . Challenges:

- Epimerization during N-acyliminium ion reactions requires careful optimization of reaction conditions (e.g., chemoenzymatic routes reduce this issue) .

- Low yields in multi-step syntheses (e.g., 2.5% over 15 steps vs. 32% over 10 steps) .

Q. Which structural features of this compound are critical for antimalarial activity?

Essential motifs:

- 4-Quinazolinone ring : Required for binding to Plasmodium targets .

- 3-Hydroxypiperidine : Stereochemistry (R-configuration at C2, S at C3) enhances selectivity .

- 1″-Amino group : Modifications here reduce toxicity while retaining activity .

Advanced Research Questions

Q. How can Linear Discriminant Analysis (LDA) resolve selectivity patterns in this compound derivatives?

LDA identifies electronic parameters (e.g., ELUMO, EHOMO) that distinguish selective vs. non-selective derivatives. For example:

- ∆EL,H (ELUMO–EHOMO gap) correlates with antimalarial selectivity (Table 1 in ).

- Compounds with ELUMO+1 > -0.5 eV show reduced toxicity .

Q. How to address contradictions in structure-activity relationship (SAR) studies of this compound analogues?

Conflicting data often arise from:

- Stereochemical misassignments : Validate configurations via X-ray crystallography or NMR-based Mosher ester analysis .

- Varied assay conditions : Standardize in vitro protocols (e.g., P. berghei NK65 mouse models) and control pH/temperature .

Q. What strategies optimize this compound synthesis yields using chemoenzymatic routes?

- Enzymatic resolution : Lipases or esterases achieve enantiomeric excess (>95%) in key intermediates .

- Barton decarboxylation : Improves efficiency in side-chain introduction (59% yield for intermediate 24) .

- One-pot reactions : Combine N,O-acetal formation and allylation to reduce steps .

Q. How does the 3-hydroxypiperidine configuration influence this compound’s bioactivity?

- (2R,3S)-Configuration : Enhances binding to prolyl-tRNA synthetase (IC50 = 12 nM) .

- Epimerization : Isothis compound (2S,3R) shows 10x lower activity, confirmed via in vivo parasite clearance assays .

Q. What methodologies design this compound analogues with reduced hepatotoxicity?

- Quinazolinone modifications : Introduce electron-withdrawing groups (e.g., -NO2) to lower logP and hepatocyte uptake .

- Pyrolidine replacements : Replace piperidine with pyrrolidine to mitigate CYP3A4 inhibition .

Q. What are the methodological challenges in asymmetric synthesis of this compound?

- Steric hindrance : Use bulky ligands (e.g., BINOL) in organocatalytic aldol reactions to control stereochemistry .

- Racemization : Avoid basic conditions during purification; employ low-temperature crystallizations .

Q. How do stability studies inform this compound’s degradation kinetics?

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1 |

InChI Key |

FWVHWDSCPKXMDB-LSDHHAIUSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Synonyms |

febrifugine isofebrifugine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.